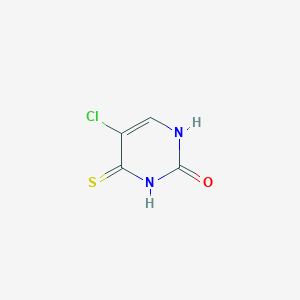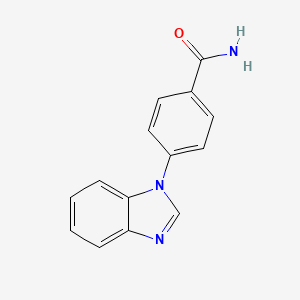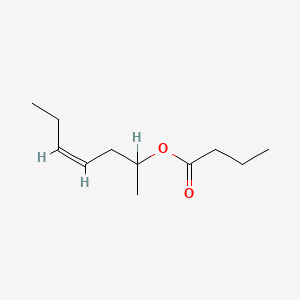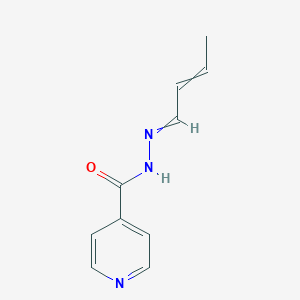
3-chloro-N-(4-chloro-2-fluorophenyl)propanamide
Vue d'ensemble
Description
3-chloro-N-(4-chloro-2-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl2FNO . It has a molecular weight of 236.07 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with chlorine and fluorine substitutions on the phenyl ring . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.07 . It is typically in the form of a powder . The compound has a density of 1.417g/cm3 and a boiling point of 368ºC at 760 mmHg .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
3-chloro-N-(4-chloro-2-fluorophenyl)propanamide is a compound that can be involved in various chemical syntheses and structural analyses. For instance, it has been synthesized through reactions involving fluoro and chlorophenyl compounds, showcasing its potential in creating complex molecules. The structural determination of similar compounds through X-ray single crystal diffraction reveals detailed molecular geometry, which is essential for understanding their chemical behavior and reactivity (Huang Ming-zhi et al., 2005).
Pharmacokinetic Studies
Compounds similar to this compound have been extensively studied for their pharmacokinetic properties. For example, the study of selective androgen receptor modulators (SARMs) like S-1, which shares a resemblance in molecular structure, provides insights into absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models. This knowledge is vital for drug development, indicating how similar compounds could be evaluated for their therapeutic potential (Di Wu et al., 2006).
Enzymatic Synthesis
The enzymatic synthesis of compounds with structures akin to this compound demonstrates the utility of biocatalysis in producing chiral intermediates. Such processes have implications for manufacturing antidepressant drugs, highlighting the role of microbial reductases in achieving high enantioselectivity. This approach underlines the compound's significance in the synthesis of pharmacologically active molecules (Y. Choi et al., 2010).
Photochemical Reactions
The photoreactions of compounds structurally related to this compound have been investigated to understand their behavior under UV light. These studies are crucial for assessing the photostability of pharmaceuticals and can lead to the discovery of novel photochemical pathways with potential applications in drug development and environmental chemistry (Y. Watanabe et al., 2015).
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
3-chloro-N-(4-chloro-2-fluorophenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with D-alanine–D-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to disruptions in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to D-alanine–D-alanine ligase results in the inhibition of this enzyme, disrupting bacterial cell wall synthesis . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its interaction with D-alanine–D-alanine ligase affects the bacterial cell wall synthesis pathway . Additionally, it can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes, receptors, or transcription factors to exert its effects.
Propriétés
IUPAC Name |
3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJACKSCVRNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408966 | |
| Record name | 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
545385-13-5 | |
| Record name | 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide](/img/structure/B1623456.png)
![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)
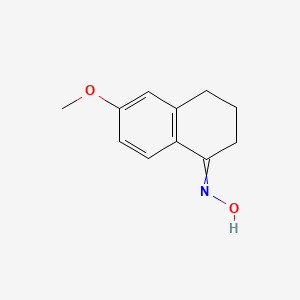
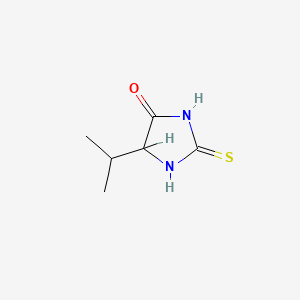
![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)



